Benproperine

Übersicht

Beschreibung

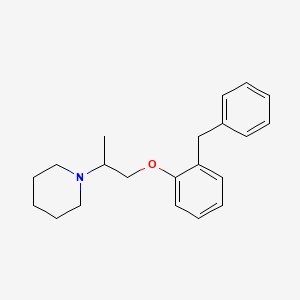

Benproperin ist ein nicht-narkotisches, starkes Antitussivum (Hustenstiller). Es ist chemisch als 1-[1-Methyl-2-(2-Benzylphenoxy)ethyl]piperidin bekannt. Diese Verbindung wird in klinischen Einrichtungen häufig zur Behandlung von akuter Bronchitis und verschiedenen Arten von Husten aufgrund seiner dualen zentralen und peripheren Wirkung eingesetzt. Es ist in Form von Phosphat- oder Pamoatsalzen erhältlich und bekannt für seinen schnellen Wirkungseintritt und seine lang anhaltende Wirkung.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benproperin umfasst in der Regel die folgenden Schritte:

Basenkatalysierte Etherbildung: Die Reaktion zwischen 2-Benzylphenol und 1,2-Dichlorpropan in Gegenwart einer Base bildet 1-Benzyl-2-(2-Chloropropoxy)benzol.

Nucleophile Substitution: Das verbleibende Halogen im Zwischenprodukt wird durch Piperidin verdrängt, was zur Bildung von Benproperin führt.

Industrielle Produktionsmethoden

Die industrielle Produktion von Benproperin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, wobei häufig optimierte Reaktionsbedingungen eingesetzt werden, um die Ausbeute und Reinheit zu maximieren. Der Prozess umfasst in der Regel:

Reaktionsoptimierung: Anpassen von Temperatur, Lösungsmittel und Katalysatorkonzentrationen, um die Reaktionswirksamkeit zu verbessern.

Reinigung: Einsatz von Techniken wie Umkristallisation und Chromatographie, um hochreines Benproperin zu erhalten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benproperine typically involves the following steps:

Base-Catalyzed Ether Formation: The reaction between 2-benzylphenol and 1,2-dichloropropane in the presence of a base forms 1-benzyl-2-(2-chloropropoxy)benzene.

Nucleophilic Substitution: The remaining halogen in the intermediate product is displaced by piperidine, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The process typically includes:

Reaction Optimization: Adjusting temperature, solvent, and catalyst concentrations to enhance reaction efficiency.

Purification: Using techniques such as recrystallization and chromatography to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Metabolic Reactions in Humans

Benproperine undergoes hepatic metabolism via hydroxylation and glucuronidation (Figure 2) .

2.1. Hydroxylation

-

Site : Piperidine ring (positions 3 and 4).

-

Enzymes : Cytochrome P450 isoforms (unspecified).

-

Products :

Characterization

-

Antitussive Activity : Hydroxylated metabolites (M1, M2) showed no significant cough suppression in guinea pigs .

2.2. Glucuronidation

-

Enzymes : UDP-glucuronosyltransferases (UGTs).

-

Products :

Key Observations

-

Glucuronides dominate urinary excretion (>80% of metabolites) .

-

Efflux transporters (e.g., MRP2) facilitate biliary and renal elimination .

Stereochemical Modifications

This compound exists as a racemic mixture (R and S enantiomers). Stereoselective synthesis and activity differences have been explored :

Synthesis of Enantiomers

-

S-Benproperine : React 2-benzylphenol with S-propylene oxide, followed by piperidine fusion .

-

R-Benproperine : Use R-propylene oxide in the same pathway .

Biological Impact

| Parameter | S-Benproperine | R-Benproperine |

|---|---|---|

| ARPC2 Binding Affinity | K<sub>D</sub> = 1.12 µM | No specific binding |

| Metastasis Inhibition | IC<sub>50</sub> = 8 µM | Inactive |

| Actin Polymerization | Suppressed | No effect |

Data from SPR, CETSA, and DARTS assays .

Phosphate Derivative Formation

This compound phosphate (BPP) is synthesized via protonation with phosphoric acid:

Anticancer Mechanism

Degradation Pathways

Limited data exist, but accelerated stability studies suggest:

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Mechanisms of Action

- Autophagy Induction : Research indicates that benproperine phosphate (BPP) can induce autophagy-mediated cell death in pancreatic cancer cells. It activates the AMPK/mTOR pathway and disrupts the fusion of autophagosomes with lysosomes, leading to excessive autophagosome accumulation. This mechanism suggests that BPP could serve as a potent anti-cancer agent by inducing lethal autophagy arrest in cancer cells .

- Inhibition of Cancer Cell Migration : this compound has been identified as an inhibitor of cancer cell migration through its interaction with actin-related protein 2/3 complex subunit 2 (ARPC2). By binding to ARPC2, this compound disrupts actin polymerization and lamellipodial structure formation, which are critical for cancer cell movement and metastasis .

- Stereoisomer Activity : The stereoisomer S-Benproperine exhibits stronger anti-invasive effects compared to its counterpart R-Benproperine. Studies show that S-Benproperine significantly inhibits cancer cell migration and invasion more effectively than the racemic mixture of this compound .

Data Table: Summary of this compound's Anticancer Applications

Case Studies

- Pancreatic Cancer Study : A study demonstrated that BPP inhibited pancreatic cancer cell growth both in vitro and in vivo. The results indicated significant growth inhibition linked to autophagy induction, suggesting a new therapeutic strategy for treating pancreatic cancer .

- Metastasis Inhibition : Another investigation highlighted this compound's capacity to suppress metastasis in animal models by inhibiting cancer cell migration. This study established ARPC2 as a molecular target for this compound, providing insights into its potential application as an anti-metastatic therapy .

- S-Benproperine Efficacy : Research focused on S-Benproperine revealed its superior ability to inhibit tumor metastasis compared to the conventional form of this compound. This finding underscores the importance of stereochemistry in enhancing therapeutic efficacy against cancer .

Wirkmechanismus

Benproperine exerts its effects through a combination of central and peripheral mechanisms:

Vergleich Mit ähnlichen Verbindungen

Benproperin wird häufig mit anderen Antitussiva wie Codein und Dextromethorphan verglichen:

Codein: Während Codein ein Narkotikum mit Suchtpotential ist, ist Benproperin nicht-narkotisch und hat ein geringeres Suchtpotential.

Dextromethorphan: Sowohl Benproperin als auch Dextromethorphan sind nicht-narkotisch, aber Benproperin hat einen schnelleren Wirkungseintritt und eine längere Wirkdauer.

Liste ähnlicher Verbindungen

- Codein

- Dextromethorphan

- Butamirat

- Noscapin

Benproperin zeichnet sich durch seine duale Wirkung und seine nicht-narkotische Natur aus, was es zu einer wertvollen Option für die Behandlung von Husten ohne Suchtgefahr macht.

Biologische Aktivität

Benproperine, a compound primarily known for its antitussive properties, has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and its stereoisomers' roles in these processes.

Overview of this compound

This compound is chemically identified as 1-[1-(2-benzyl phenoxy)propan-2-yl]piperidine. Initially developed as a cough suppressant, recent studies have revealed its anticancer properties, particularly through the inhibition of cancer cell migration and invasion. The compound exists as a racemic mixture, with the S-stereoisomer (S-Benproperine) exhibiting more potent biological activity compared to its R counterpart.

Autophagy Induction

Research indicates that this compound phosphate (BPP), a derivative of this compound, can induce autophagy in pancreatic cancer cells. This process involves:

- AMPK/mTOR Pathway Activation : BPP activates the AMPK/mTOR signaling pathway, leading to autophagy initiation.

- Inhibition of Autophagosome-Lysosome Fusion : BPP disrupts the fusion between autophagosomes and lysosomes by downregulating Ras-related protein Rab-11A (RAB11A), resulting in an accumulation of autophagosomes and subsequent cell death in pancreatic cancer cells .

Inhibition of Cancer Cell Migration

S-Benproperine has been identified as a significant inhibitor of cancer cell migration by targeting actin-related protein complex subunit 2 (ARPC2). The biological activities observed include:

- Inhibition of Metastasis : S-Benproperine effectively reduces the migration and invasion capabilities of various cancer cell lines, including colon and pancreatic cancer cells.

- Direct Interaction with ARPC2 : Binding assays confirmed that S-Benproperine interacts directly with ARPC2, stabilizing it and preventing lamellipodia formation essential for cell motility .

In Vitro Studies

A series of experiments were conducted to evaluate the effects of this compound on different cancer cell lines:

| Cell Line | Treatment | Effect Observed |

|---|---|---|

| Pancreatic Cancer | BPP | Decreased cell viability (dose-dependent) |

| Colon Cancer | S-Benproperine | Inhibited migration and invasion |

| Melanoma | S-Benproperine | Significant reduction in metastasis |

In pancreatic cancer cells treated with BPP, significant growth inhibition was observed alongside increased LDH release, indicating cytotoxic effects .

In Vivo Studies

Animal models further validated the efficacy of S-Benproperine in inhibiting tumor metastasis. The results demonstrated that treatment with S-Benproperine led to reduced tumor size and lower incidence of metastasis compared to control groups .

Case Studies

- Pancreatic Cancer Model : A study highlighted that BPP induced lethal autophagy arrest in pancreatic cancer cells, showcasing its potential as a therapeutic agent against this aggressive malignancy .

- Colon Cancer Migration : Another investigation revealed that S-Benproperine significantly inhibited the migration of colon cancer cells at concentrations lower than those required for the racemic mixture, emphasizing its therapeutic potential in targeted cancer therapies .

Eigenschaften

IUPAC Name |

1-[1-(2-benzylphenoxy)propan-2-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c1-18(22-14-8-3-9-15-22)17-23-21-13-7-6-12-20(21)16-19-10-4-2-5-11-19/h2,4-7,10-13,18H,3,8-9,14-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTUQXGZRVLWBCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1CC2=CC=CC=C2)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862853 | |

| Record name | Benproperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-27-6 | |

| Record name | Benproperine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2156-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benproperine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002156276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benproperine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13309 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benproperine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENPROPERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AA6IZ48YK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.